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Compound of Interest

(R)-(+)-2-Aminomethyl-1-
Compound Name:
ethylpyrrolidine

Cat. No.: B046709

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-
(+)-2-Aminomethyl-1-ethylpyrrolidine (CAS: 22795-97-7), a key chiral building block. The
document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics and provides standardized experimental protocols for data
acquisition.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data points for (R)-(+)-2-
Aminomethyl-1-ethylpyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of (R)-(+)-2-Aminomethyl-1-
ethylpyrrolidine, providing detailed information about the hydrogen and carbon framework.

Table 1: *H NMR Spectroscopic Data
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Expected Chemical

Assignment ) Multiplicity Integration
Shift (8) ppm
CHs (Ethyl group) ~1.05 Triplet (t) 3H
CHz (Pyrrolidine ring) ~1.60-1.90 Multiplet (m) 4H
CH (Pyrrolidine ring, )
~2.15-2.30 Multiplet (m) 1H
C2)
~235-250&2.75- )
CHz (Ethyl group) Multiplet (m) 2H
2.90
CH2-NH:z
) ~255-2.70 Multiplet (m) 2H
(Aminomethyl)
CHz (Pyrrolidine ring, .
~2.95-3.10 Multiplet (m) 1H

C5)

| NH2 (Amino group) | Variable (Broad singlet) | Broad s | 2H |

Table 2: 13C NMR Spectroscopic Data[1][2]

Assignment Expected Chemical Shift (d) ppm
CHs (Ethyl group) ~14.5
C4 (Pyrrolidine ring) ~225
C3 (Pyrrolidine ring) ~28.0
CH2-NHz (Aminomethyl) ~45.0
CHz (Ethyl group) ~48.5
C5 (Pyrrolidine ring) ~54.0

| C2 (Pyrrolidine ring) | ~ 63.0 |

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the key functional groups present in the molecule. The
spectrum is consistent with the structure of 2-aminomethyl-1-ethylpyrrolidine.[3]

Table 3: IR Spectroscopic Data

Frequency (cm™?) Intensity Assignment

N-H stretch (primary

3360 - 3280 Medium, Broad amine)

2960 - 2850 Strong C-H stretch (alkane)
~ 1590 Medium N-H bend (scissoring)
1465 - 1450 Medium C-H bend (CH2)

| ~ 1050 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, confirming its elemental composition.

Table 4: Mass Spectrometry (Electron lonization - El) Data[4]

m/z Relative Intensity (%) Assignment

128 ~5 [M]* (Molecular lon)
08 100 [M - CHz2NH2]*

84 ~ 30 [CsH1oN]*

70 ~ 45 [CaHaN]*

| 56 | ~ 25| [C3HeN]* |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.
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NMR Spectroscopy Protocol

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve approximately 5-15 mg of (R)-(+)-2-Aminomethyl-1-
ethylpyrrolidine in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCIs, D20, or DMSO-
de) in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.

e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher.
o Number of Scans: 16-64.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: 0-15 ppm.
e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or corresponding frequency.

[¢]

Pulse Sequence: Proton-decoupled.

[e]

Number of Scans: 512-2048 (more for dilute samples).

o

Relaxation Delay: 2-5 seconds.

[¢]

Spectral Width: 0-220 ppm.
» Data Processing:

o Apply Fourier transformation, phase correction, and baseline correction to the acquired
Free Induction Decay (FID).

o Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
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o Integrate peaks in the *H NMR spectrum and assign chemical shifts for both *H and 3C
spectra.

IR Spectroscopy Protocol

Objective: To identify the key functional groups in the molecule.
Methodology:
o Sample Preparation (Neat Liquid/Thin Film):

o Place one drop of liquid (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine onto the surface of a
polished salt plate (e.g., NaCl or KBr).[5][6]

o Place a second plate on top to spread the liquid into a thin, uniform film.[5][6]
o Mount the plates in the spectrometer's sample holder.[6]

e Instrument Parameters (FT-IR):

o

Technique: Fourier Transform Infrared (FT-IR) Transmission.

[¢]

Spectral Range: 4000 - 400 cm™1,

o

Resolution: 4 cm~1.

Number of Scans: 16-32.

[e]

o Data Acquisition and Analysis:
o Acquire a background spectrum of the empty sample holder or clean salt plates.
o Acquire the sample spectrum.

o Identify and assign characteristic absorption bands corresponding to the molecule's
functional groups.

Mass Spectrometry Protocol
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Objective: To determine the molecular weight and fragmentation pattern.
Methodology:

o Sample Introduction: Introduce the sample via Gas Chromatography (GC) for separation and
direct injection into the mass spectrometer. This is suitable for a volatile compound like (R)-
(+)-2-Aminomethyl-1-ethylpyrrolidine.[7]

 lonization Technique:
o Method: Electron lonization (EI).[8]

o Energy: Standard 70 eV. El is a hard ionization technique that provides reproducible
fragmentation patterns useful for library matching.[8]

e Mass Analyzer:

o Type: Quadrupole or Time-of-Flight (TOF) mass analyzer.[9]

o Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 30-300).
o Data Analysis:

o Identify the molecular ion peak ([M]*).

o Analyze the major fragment ions to deduce the structure and confirm the identity of the
compound. The fragmentation pattern can be compared to spectral databases like NIST.

[4]

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for a comprehensive spectroscopic
characterization of a small molecule like (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine.
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Caption: Workflow for Spectroscopic Analysis.

Logical Diagram for Structural Elucidation

This diagram shows the logical relationship between the data obtained from different
spectroscopic methods to confirm the molecule's structure.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b046709?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

GR)-(+)-2-Aminomethyl-l-ethylpyrrolidinea

IR Data \ MS Data

IR Spectrum
- N-H stretch 1

- Proton environment - Number of unique carbons

- Connectivity (J-coupling) - Carbon types - Sl

- C-N stretch

Confirms Carbon Skeleton\Confirms Carbon Skeleton/Confirms Functional Groups /Confirms Molecular Formula

Structure Confirmed

Click to download full resolution via product page

Caption: Structural Confirmation Logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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